2-((4-fluorophenyl)thio)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide
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Description
2-((4-fluorophenyl)thio)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide is a useful research compound. Its molecular formula is C15H16FN3OS and its molecular weight is 305.37. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activities
2-((4-fluorophenyl)thio)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide and related compounds have been investigated for their potential in cancer treatment. Research indicates that derivatives of this compound can be synthesized to form various heterocyclic derivatives, including thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings. These derivatives have demonstrated significant inhibitory effects on tumor cell proliferation in vitro, particularly against breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) cell lines. The ease of synthesis and the versatility of reactive sites in these compounds suggest their potential for further exploration in cancer treatment (Shams et al., 2010).
Antimicrobial Properties
Compounds structurally related to this compound have been studied for their antimicrobial properties. For instance, certain derivatives incorporating sulfamoyl moiety have shown promising results as antimicrobial agents. These derivatives include 2-pyridone, chromene, and pyrazole, among others. These compounds have displayed significant antibacterial and antifungal activities in vitro, indicating their potential use as antimicrobial agents (Darwish et al., 2014).
Anti-Inflammatory Activity
Some derivatives of this compound have been investigated for their anti-inflammatory properties. For example, specific acetamide derivatives have been synthesized and assessed for their anti-inflammatory effects. Some of these compounds have shown significant anti-inflammatory activity, indicating their potential for therapeutic use in treating inflammation-related conditions (Sunder & Maleraju, 2013).
Antipsychotic Potential
Research has also explored the potential of related compounds as antipsychotic agents. Compounds such as 2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide have exhibited antipsychotic-like profiles in behavioral animal tests. Notably, these compounds did not interact with dopamine receptors, differentiating them from traditional antipsychotic drugs and suggesting a novel mechanism of action for antipsychotic therapy (Wise et al., 1987).
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3OS/c1-19-15(12-3-2-4-13(12)18-19)17-14(20)9-21-11-7-5-10(16)6-8-11/h5-8H,2-4,9H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLAFQGDQNKITBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCC2=N1)NC(=O)CSC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.